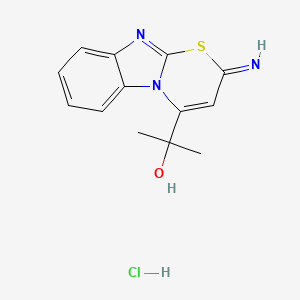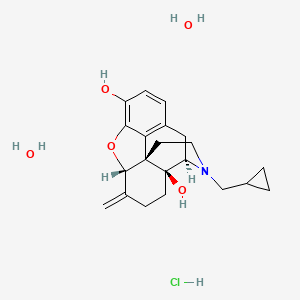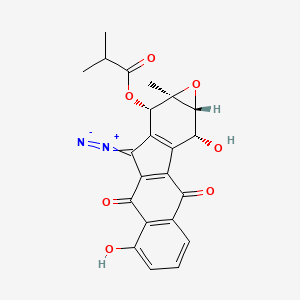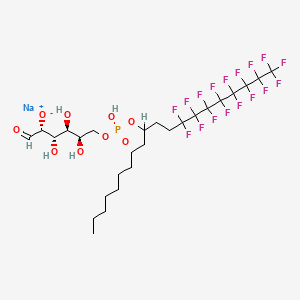
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and multiple methyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the carboxamide group. The dihydro and tetramethyl substitutions are introduced through specific alkylation reactions. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dihydro group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substitutions on the pyrrole ring or carboxamide group.
2,5-Dihydro-N-phenyl derivatives: Compounds with similar dihydro and phenyl substitutions but different core structures.
Uniqueness: 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
93969-11-0 |
|---|---|
Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-11-8-7-9-12(2)14(11)18-15(20)13-10-16(3,4)19-17(13,5)6;/h7-10,19H,1-6H3,(H,18,20);1H |
InChI Key |
HLGMJPVNVCLBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(NC2(C)C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

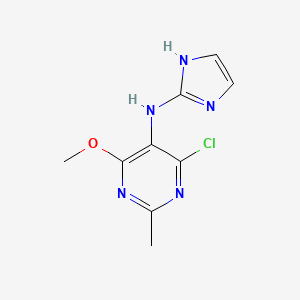
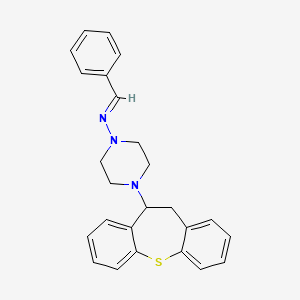
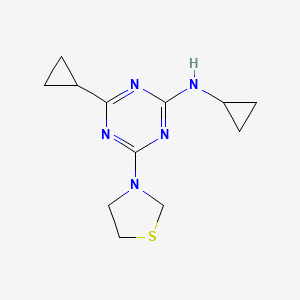
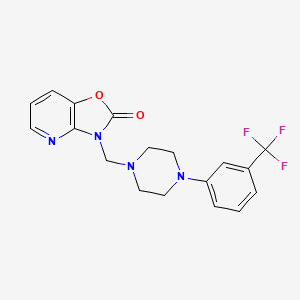
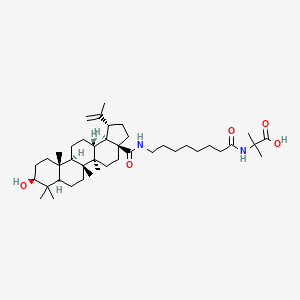
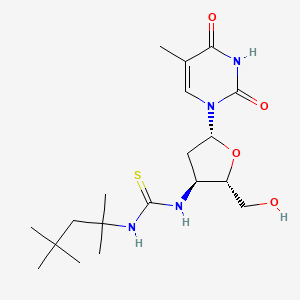
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
